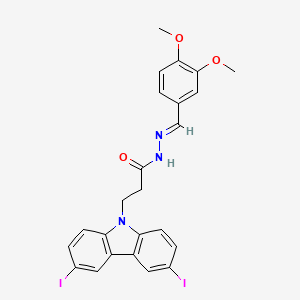
3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide typically involves the following steps:
Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved through iodination of carbazole using iodine and an oxidizing agent such as potassium iodate.
Formation of Propanohydrazide: The propanohydrazide moiety can be synthesized by reacting propanoic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with propanohydrazide in the presence of 3,4-dimethoxybenzaldehyde under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group in the benzylidene moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, carbazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be investigated for similar activities, particularly due to the presence of the diiodo and benzylidene moieties, which are known to enhance biological activity.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, and this compound may exhibit similar effects.
Industry
Industrially, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the electronic properties of the carbazole core.
Mechanism of Action
The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it may target specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9H-carbazole: A precursor in the synthesis of the target compound.
N-(3,4-Dimethoxybenzylidene)propanohydrazide: Another precursor used in the synthesis.
Carbazole Derivatives: A broad class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide lies in its specific combination of functional groups, which may confer unique biological and electronic properties. The presence of both diiodo and benzylidene moieties distinguishes it from other carbazole derivatives, potentially leading to novel applications and activities.
Properties
Molecular Formula |
C24H21I2N3O3 |
|---|---|
Molecular Weight |
653.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C24H21I2N3O3/c1-31-22-8-3-15(11-23(22)32-2)14-27-28-24(30)9-10-29-20-6-4-16(25)12-18(20)19-13-17(26)5-7-21(19)29/h3-8,11-14H,9-10H2,1-2H3,(H,28,30)/b27-14+ |
InChI Key |
XVZUIFYJAUHEIX-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















